1-(6-Fluoro-1H-indazol-1-yl)propan-2-one
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Overview
Description
1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. This particular compound features a fluorine atom at the 6th position of the indazole ring, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts to facilitate the formation of the indazole ring. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the indazole core.
Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines undergo cyclization to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions, particularly at the fluorine atom, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are used to replace the fluorine atom or other substituents on the indazole ring.
Major Products Formed:
Oxidation Products: Various hydroxyl and carbonyl derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Derivatives with different substituents at the fluorine position or other positions on the indazole ring.
Scientific Research Applications
Chemistry: 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is compared to other indazole derivatives, such as 1-(5-fluoro-1H-indazol-1-yl)propan-2-one and 1-(6-fluoro-2H-indazol-1-yl)propan-2-one. These compounds share structural similarities but differ in the position of the fluorine atom and the type of indazole ring (1H vs. 2H). The presence of the fluorine atom at different positions can significantly affect their chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Further studies are needed to fully explore its potential and develop new applications.
Properties
IUPAC Name |
1-(6-fluoroindazol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHKHMKEIAXLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=CC(=C2)F)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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